2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Lipophilicity Physicochemical profiling Drug-likeness

Chiral sulfonamide scaffolds for fragment screening are often supply-limited. This compound provides: • C2 chiral center for enantiomeric resolution and enantiopure library synthesis • Free -SO₂NH₂ handle for direct N-functionalisation in antimicrobial SAR • ≥95% purity (99.999% available for biophysical assays) • Room-temperature storage, global shipping

Molecular Formula C9H10N2O4S
Molecular Weight 242.25
CAS No. 1240527-49-4
Cat. No. B2860842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
CAS1240527-49-4
Molecular FormulaC9H10N2O4S
Molecular Weight242.25
Structural Identifiers
SMILESCC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)N
InChIInChI=1S/C9H10N2O4S/c1-5-9(12)11-7-4-6(16(10,13)14)2-3-8(7)15-5/h2-5H,1H3,(H,11,12)(H2,10,13,14)
InChIKeyPXGPAEWSQDXDAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide (CAS 1240527-49-4): Compound Identity, Class, and Procurement-Relevant Characteristics


2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide (CAS 1240527-49-4) is a heterocyclic sulfonamide belonging to the 1,4-benzoxazine-6-sulfonamide class. Its core structure comprises a benzene ring fused to a six-membered oxazine ring bearing a 3-oxo group, a 2-methyl substituent, and a primary sulfonamide at the 6-position [1]. The compound has a molecular formula of C₉H₁₀N₂O₄S, a molecular weight of 242.25 g/mol, and a computed XLogP3 of -0.2 [2]. It is commercially supplied as a powder (room-temperature storage) at purities of ≥95%, with certain vendors offering ultra-high-purity grades up to 99.999% for specialised applications [3]. The 2-methyl substituent introduces a chiral centre at C2, a feature absent in the des-methyl parent scaffold (3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, CAS 27320-80-5) and its 7-methyl regioisomer (CAS 864544-84-3) [4].

Why 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide Cannot Be Interchanged with Its Closest Benzoxazine-6-sulfonamide Analogs


Although several 1,4-benzoxazine-6-sulfonamide congeners share the same core heterocycle and sulfonamide pharmacophore, critical differences in substitution pattern materially alter key molecular properties relevant to biological screening and chemical derivatisation. The target compound bears a 2-methyl group that simultaneously increases computed lipophilicity (ΔXLogP3 = +0.4 vs. the des-methyl scaffold) and creates a chiral centre, whereas the 7-methyl regioisomer (identical molecular weight and XLogP3) positions the methyl group on the aromatic ring instead of the oxazine ring, altering electronic distribution and steric accessibility around the sulfonamide [1]. Literature on related benzoxazine series demonstrates that the position of a methyl substituent can abolish or profoundly modulate antibacterial activity, indicating that regioisomeric or des-methyl analogs cannot be assumed to exhibit equivalent biological behaviour [2]. Furthermore, the free primary sulfonamide –NH₂ group in this compound provides a reactive handle for secondary derivatisation that is blocked in N-substituted benzoxazine-6-sulfonamides, making generic substitution inappropriate when downstream synthetic elaboration is required .

Quantitative Differentiation Evidence: 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide vs. Structural Analogs


Increased Computed Lipophilicity (XLogP3) Relative to the Des-Methyl Parent Scaffold

The 2-methyl substituent raises the computed logP by +0.4 units relative to the des-methyl scaffold, potentially improving passive membrane permeability. This difference is derived from PubChem-computed XLogP3 values [1].

Lipophilicity Physicochemical profiling Drug-likeness

Presence of a Chiral Centre at C2: Enantiomeric Resolution Capability Absent in Non-chiral Analogs

The 2-methyl group creates a stereogenic centre at position 2 of the oxazine ring. This feature is absent in the des-methyl parent (CAS 27320-80-5) and the 7-methyl regioisomer (CAS 864544-84-3), both of which are achiral [1]. The established methodology for enantiomeric resolution of structurally analogous 2-methyl-3-oxo-1,4-benzoxazine-2-carboxylic acids using (R)- and (S)-1-phenylethylamine [2] provides a precedent for obtaining enantiopure forms of the sulfonamide congener for stereospecific biological interrogation.

Chirality Stereoselective synthesis Enantiomeric resolution

Regioisomeric Differentiation: 2-Methyl vs. 7-Methyl Substitution and Impact on Biological Activity

Although the 2-methyl (target) and 7-methyl (CAS 864544-84-3) regioisomers share identical molecular formula (C₉H₁₀N₂O₄S), molecular weight (242.25), and XLogP3 (-0.2), the methyl group in the target compound is located on the oxazine ring (position 2) whereas the 7-methyl isomer places it on the aromatic ring adjacent to the sulfonamide [1]. Published SAR studies on benzoxazine-6-sulfonamide derivatives indicate that methyl substitution position can dramatically alter antimicrobial MIC values; in certain benzoxazine sub-series, introduction of a methyl group into the heterocyclic ring has been reported to abolish antibacterial activity [2]. This demonstrates that regioisomers are not functionally interchangeable despite identical bulk physicochemical parameters.

Regioisomerism Structure-activity relationship Antimicrobial screening

Commercial Availability at Defined Purity Grades with Scalable Ultra-High-Purity Options

The target compound is commercially available from multiple suppliers at baseline purities of ≥95% (Enamine, AKSci, Chemenu, CymitQuimica) and up to 98.0% (ChemSrc) . American Elements additionally offers this compound in ultra-high purity grades (99%, 99.9%, 99.99%, 99.999%) suitable for applications requiring trace-metal analysis or semiconductor-grade specifications [1]. In contrast, the des-methyl analog (CAS 27320-80-5) is typically listed at 95-98% without documented ultra-high-purity options, and the 7-methyl regioisomer (CAS 864544-84-3) is offered at 95-97% . The availability of defined, verifiable purity tiers reduces qualification burden in regulated environments.

Purity specification Quality assurance Material sourcing

Free Primary Sulfonamide as a Derivatisable Handle: Advantage Over N-Substituted Benzoxazine-6-sulfonamides

The target compound bears an unsubstituted –SO₂NH₂ group, unlike numerous commercially available N-alkyl or N-aryl benzoxazine-6-sulfonamides (e.g., N-benzyl, N-cyclohexyl, N-(2,6-dimethylphenyl) derivatives ). This free sulfonamide nitrogen serves as a synthetic handle for late-stage diversification via N-alkylation, N-acylation, or N-sulfonylation, enabling systematic exploration of the N-substituent SAR vector without requiring de novo scaffold synthesis. In contrast, pre-substituted N-alkyl/aryl analogs require deprotection or complete resynthesis to access alternative N-substitution patterns [1].

Synthetic versatility Fragment elaboration Medicinal chemistry

Validated Application Scenarios for 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide Based on Quantitative Differentiation Evidence


Chiral Fragment Library Construction for Stereospecific Target Screening

The single chiral centre at C2 distinguishes this compound from achiral 1,4-benzoxazine-6-sulfonamide scaffolds. Research groups constructing enantiomerically resolved fragment libraries can employ established resolution protocols (validated for 2-methyl benzoxazine carboxylic acid analogs [1]) to generate (R)- and (S)-enantiomers. These enantiomers can then be screened against protein targets where stereochemistry influences binding, such as chiral enzyme active sites or asymmetric receptor pockets, providing hit identification data that achiral scaffolds cannot deliver [2].

Antimicrobial SAR Exploration via N-Sulfonamide Derivatisation

The free –SO₂NH₂ group enables direct N-functionalisation to generate focused libraries for antimicrobial screening. The benzoxazine-6-sulfonamide class has demonstrated MIC values of 31.25–62.5 µg/mL against Gram-positive and Gram-negative bacteria and fungi [3]. Using this compound as a starting scaffold, researchers can systematically vary the N-substituent while maintaining the pharmacophoric 2-methyl-3-oxo-benzoxazine core that provides differentiated lipophilicity (XLogP3 = -0.2) and a chiral centre relative to simpler analogs [4].

Biophysical Assay Reference Standard Requiring Defined Ultra-High Purity

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or quantitative NMR studies where trace impurities confound affinity measurements, the availability of 99.999% ultra-high-purity material from American Elements [5] eliminates the need for in-house preparative HPLC purification. This purity tier is not documented for the des-methyl or 7-methyl regioisomeric analogs, making this compound the preferred choice when assay-grade material with trace-metal certification is a procurement requirement.

Stereoselective Synthesis of Peptidomimetic Building Blocks

Analogous 2-methyl-3-oxo-1,4-benzoxazine-2-carboxylic acids have been extensively employed as peptidomimetic building blocks following enantiomeric resolution and Curtius rearrangement [1]. The target compound, bearing a 6-sulfonamide in place of the 2-carboxylic acid, offers a complementary hydrogen-bonding pharmacophore (sulfonamide vs. carboxylate) for incorporation into peptidomimetic backbones. The established synthetic methodology for the 2-carboxylic acid series provides a validated route for processing the sulfonamide analog into enantiopure amide derivatives.

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